N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine
Description
Properties
IUPAC Name |
N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4(7-3)6-8-5(2)9-10-6/h4,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOUKPQZKZNAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Hydrazide Formation : 3-Methylbenzoic acid is treated with hydrazine hydrate in ethanol under reflux to yield 3-methylbenzohydrazide.
-
Cyclization : The hydrazide reacts with acetonitrile in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), at 80–100°C for 6–8 hours. This step forms the 3-methyl-1,2,4-oxadiazole ring.
Key Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Reaction Time | 6–8 hours | |
| Catalyst/Dehydrating Agent | POCl₃ | |
| Yield | 65–75% |
This method is favored for its simplicity but requires careful control of moisture to prevent side reactions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a tool for accelerating cyclization reactions, reducing time and improving yields.
Protocol
-
Hydrazide Preparation : As above.
-
Microwave Cyclization : The hydrazide and nitrile are mixed in a polar solvent (e.g., DMF) and subjected to microwave irradiation at 150 W for 10–15 minutes.
Advantages
-
Time Efficiency : Reactions complete in minutes vs. hours.
-
Yield Improvement : Reported yields increase to 75–85% under optimized conditions.
Limitations
-
Scalability challenges due to equipment constraints.
Alkylation of Oxadiazole Intermediates
Following oxadiazole ring formation, the N-methyl ethanamine side chain is introduced via alkylation.
Stepwise Process
-
Oxadiazole Intermediate : 3-Methyl-1,2,4-oxadiazol-5-yl methanol is synthesized as described above.
-
Alkylation : Reaction with N-methyl-2-chloroethanamine in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C for 12 hours.
Optimization Insights
-
Base Selection : Potassium carbonate outperforms sodium hydroxide due to milder conditions and reduced hydrolysis risk.
-
Solvent : Acetonitrile provides optimal solubility without competing reactions.
Catalytic Methods Using Scandium Triflate
Recent advances employ Lewis acid catalysts to enhance regioselectivity and efficiency.
Methodology
-
Oxime Formation : 3-Methylbenzaldehyde oxime is prepared from 3-methylbenzaldehyde and hydroxylamine.
-
Cyclization : The oxime reacts with acetonitrile in the presence of scandium triflate (Sc(OTf)₃) at room temperature for 2 hours.
Benefits
-
Mild Conditions : Room temperature reactions reduce energy input.
-
High Selectivity : Scandium triflate minimizes byproduct formation.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-effectiveness and reproducibility.
Continuous Flow Reactor Systems
-
Hydrazide Feedstock : Continuous flow of 3-methylbenzohydrazide and acetonitrile.
-
Reactor Conditions : Temperature maintained at 90°C with a residence time of 30 minutes.
-
In-Line Purification : Automated crystallization and filtration units isolate the oxadiazole intermediate.
Economic and Efficiency Metrics
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization + Alkylation | 70–78 | 18–20 hours | Moderate | High |
| Microwave | 75–85 | 15 minutes | Low | Moderate |
| Catalytic (Sc(OTf)₃) | 80–85 | 2 hours | High | Moderate |
| Industrial Flow | 90–95 | 30 minutes | Very High | Very High |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations in the Oxadiazole Substituent
The 1,2,4-oxadiazole ring’s substitution pattern significantly impacts physicochemical properties. Key analogues include:
- N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS: 1185300-67-7): Replaces the methyl group with a phenyl ring, enhancing aromaticity and lipophilicity. This substitution may improve membrane permeability but reduce solubility in polar solvents .
- 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol (CAS: Not specified): Features a phenolic hydroxyl group linked via a methoxy bridge, introducing hydrogen-bonding capability and acidity (pKa ~10) .
Table 1: Substituent Effects on Oxadiazole Derivatives
Variations in the Amine Side Chain
The length and substitution of the amine chain modulate basicity and steric effects:
- (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS: 1217650-21-9): Lacks N-methylation, resulting in a primary amine with higher basicity (pKa ~9.5) compared to the target compound’s tertiary amine (pKa ~8.5) .
- 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride (CAS: 1041578-67-9): The hydrochloride salt form increases aqueous solubility (>50 mg/mL in water) compared to the free base (<10 mg/mL) .
- N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine (CAS: 887405-30-3): Shorter methanamine chain with a 1,3,4-oxadiazole isomer, altering electronic distribution and metabolic stability .
Salt Forms and Purity
Hydrochloride salts are common for improving stability and handling:
- (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS: 253196-36-0): Molecular weight 149.58 g/mol, with >97% purity, used in high-throughput screening due to enhanced crystallinity .
- 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS: 1185301-35-2): Purity ≥95%, critical for reproducibility in pharmacological assays .
Biological Activity
N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. The oxadiazole ring is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 141.17 g/mol. The compound features a methyl group on the oxadiazole ring, which may influence its biological interactions and pharmacological profile.
1. Anticancer Activity
Studies have demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Assays : Research indicates that this compound may induce apoptosis in cancer cells through activation of the caspase pathway. Flow cytometry analyses have revealed that these compounds can significantly increase the percentage of apoptotic cells in treated populations compared to controls .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 0.65 | Apoptosis induction via caspase activation |
| HeLa (cervical) | 2.41 | Cell cycle arrest at G0-G1 phase |
| U937 (leukemia) | 10.38 | p53 pathway activation |
2. Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
3. Anti-inflammatory Activity
Compounds containing oxadiazole rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that this compound can reduce the levels of TNF-alpha and IL-6 in vitro.
The mechanisms underlying the biological activities of this compound are multifaceted:
Apoptosis Induction : The compound appears to activate apoptotic pathways by increasing p53 expression and promoting caspase cleavage . This suggests a potential role in cancer therapy by selectively targeting malignant cells while sparing normal cells.
Cell Cycle Arrest : Research indicates that this compound can halt cell cycle progression at the G0-G1 phase, preventing further proliferation of cancer cells .
Case Studies
A series of case studies have highlighted the effectiveness of N-Methyl derivatives in preclinical models:
- Study on MCF-7 Cells : A study evaluated the effects of N-Methyl derivatives on MCF-7 breast cancer cells and found a significant reduction in viability at concentrations as low as 0.65 µM.
- In Vivo Studies : In animal models, administration of N-Methyl derivatives resulted in reduced tumor growth rates compared to control groups receiving no treatment or standard chemotherapy agents.
Q & A
Q. What collaborative approaches address challenges in scaling synthesis for preclinical studies?
- Methodological Answer :
- Flow chemistry : Optimize continuous synthesis to reduce batch variability and improve yield (>80%) .
- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (CPPs) for regulatory compliance .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
